(-)-3-Methoxy-6-oxo Butorphanol
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Overview
Description
(-)-3-Methoxy-6-oxo Butorphanol is a synthetic opioid agonist-antagonist analgesic. It is a derivative of butorphanol, which is used to manage moderate to severe pain. This compound is part of the morphinan class of opioids and exhibits both agonistic and antagonistic properties at opioid receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-3-Methoxy-6-oxo Butorphanol involves several steps, starting from the precursor morphinan derivatives. The key steps include:
Epoxidation: The precursor undergoes epoxidation to form an epoxide intermediate.
Methoxylation: The epoxide intermediate is then methoxylated to introduce the methoxy group at the 3-position.
Oxidation: The final step involves the oxidation of the 6-position to introduce the oxo group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key parameters include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
(-)-3-Methoxy-6-oxo Butorphanol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to alcohols.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of butorphanol with modified functional groups, which can exhibit different pharmacological properties .
Scientific Research Applications
(-)-3-Methoxy-6-oxo Butorphanol has several scientific research applications:
Chemistry: Used as a reference compound in the study of opioid receptor interactions and structure-activity relationships.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding affinities.
Medicine: Explored for its potential use in pain management, particularly in cases where traditional opioids are less effective or have undesirable side effects.
Industry: Utilized in the development of new analgesic formulations and drug delivery systems
Mechanism of Action
The mechanism of action of (-)-3-Methoxy-6-oxo Butorphanol involves its interaction with opioid receptors in the central nervous system. It acts as a partial agonist at the μ-opioid receptor and an antagonist at the κ-opioid receptor. This dual activity results in analgesic effects with a lower risk of respiratory depression compared to full agonists .
Comparison with Similar Compounds
Similar Compounds
Butorphanol: The parent compound, used for pain management.
Levorphanol: Another morphinan derivative with strong analgesic properties.
Pentazocine: A partial agonist-antagonist opioid with similar pharmacological effects
Uniqueness
(-)-3-Methoxy-6-oxo Butorphanol is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its methoxy and oxo groups contribute to its unique receptor binding profile and therapeutic effects, making it a valuable compound in pain management research .
Properties
Molecular Formula |
C22H29NO3 |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
(1R,9R,10S)-17-(cyclobutylmethyl)-10-hydroxy-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one |
InChI |
InChI=1S/C22H29NO3/c1-26-18-6-5-16-11-20-22(25)8-7-17(24)13-21(22,19(16)12-18)9-10-23(20)14-15-3-2-4-15/h5-6,12,15,20,25H,2-4,7-11,13-14H2,1H3/t20-,21-,22-/m1/s1 |
InChI Key |
XPWGUPWFWBKZLG-YPAWHYETSA-N |
Isomeric SMILES |
COC1=CC2=C(C[C@@H]3[C@]4([C@]2(CCN3CC5CCC5)CC(=O)CC4)O)C=C1 |
Canonical SMILES |
COC1=CC2=C(CC3C4(C2(CCN3CC5CCC5)CC(=O)CC4)O)C=C1 |
Origin of Product |
United States |
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